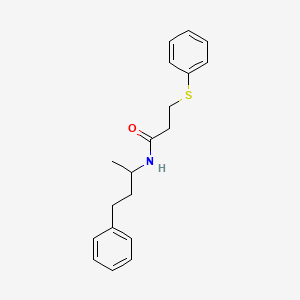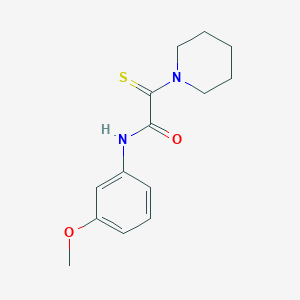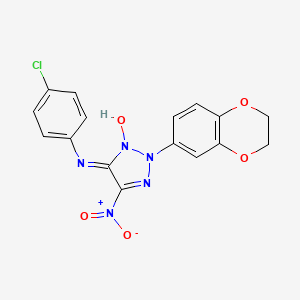
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide, and the use of MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.
Mécanisme D'action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide involves its conversion into a toxic metabolite called MPP+, which is then taken up by dopamine-producing neurons in the brain. Once inside the neuron, MPP+ interferes with the normal functioning of the mitochondria, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide are well-documented in the scientific literature. Specifically, N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia (slowness of movement). These symptoms are thought to be caused by a loss of dopamine-producing neurons in the brain, which are responsible for regulating motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This allows researchers to study the specific mechanisms underlying Parkinson's disease without affecting other areas of the brain. However, there are also several limitations to using N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide, including its toxicity and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
Orientations Futures
There are many potential future directions for research involving N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide and Parkinson's disease. One area of interest is the development of new treatments that can target the specific mechanisms underlying the disease, such as oxidative stress and mitochondrial dysfunction. Additionally, researchers are also exploring the use of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide in combination with other compounds to better model the complex nature of Parkinson's disease in humans.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. Specifically, N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide is able to selectively destroy dopamine-producing neurons in the brain, leading to a loss of motor function and other symptoms similar to those seen in Parkinson's disease patients.
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)14-15-22-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBGPXYGZLYFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate](/img/structure/B4193339.png)
![ethyl 4-({[3-(phenoxyacetyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4193350.png)
![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193370.png)
![N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193372.png)


![1-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4193387.png)
![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)

![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)
![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)
![N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)